molecular formula C10H8Cl3NS B1585953 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride CAS No. 690632-83-8

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Cat. No.: B1585953
CAS No.: 690632-83-8
M. Wt: 280.6 g/mol
InChI Key: CSXLYGPSLQHDEK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a 3-chlorophenyl group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further optimize the production process, reducing the time and cost associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: New thiazole derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiazolidines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The thiazole ring can also interact with various enzymes and receptors, affecting their function and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-phenylthiazole hydrochloride
  • 4-(Chloromethyl)-2-(4-chlorophenyl)thiazole hydrochloride
  • 4-(Chloromethyl)-2-(2-chlorophenyl)thiazole hydrochloride

Uniqueness

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is unique due to the specific positioning of the chloromethyl and 3-chlorophenyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The presence of the 3-chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXLYGPSLQHDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383308
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-83-8
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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